molecular formula C16H23NO2 B13675891 1-Boc-3-(o-tolyl)pyrrolidine

1-Boc-3-(o-tolyl)pyrrolidine

Cat. No.: B13675891
M. Wt: 261.36 g/mol
InChI Key: CQIIHBVWXITPRV-UHFFFAOYSA-N
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Description

1-Boc-3-(o-tolyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the pyrrolidine ring, and an o-tolyl group (a benzene ring with a methyl group at the ortho position) attached to the third carbon of the pyrrolidine ring. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-3-(o-tolyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of 3-(o-tolyl)pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The Boc group protects the nitrogen atom, making the compound more stable and easier to handle in subsequent reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-3-(o-tolyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can remove the Boc protecting group, yielding 3-(o-tolyl)pyrrolidine.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Acidic or basic conditions can facilitate the substitution reactions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: 3-(o-tolyl)pyrrolidine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Boc-3-(o-tolyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound serves as a building block for the synthesis of biologically active molecules, aiding in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is utilized in the development of new drugs, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound finds applications in the production of fine chemicals and materials science.

Mechanism of Action

The mechanism of action of 1-Boc-3-(o-tolyl)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The Boc group provides stability and can be selectively removed under mild conditions, allowing for the release of the active pyrrolidine moiety. This selective deprotection is crucial for the compound’s activity in biological systems .

Comparison with Similar Compounds

    1-Boc-3-pyrrolidinol: Similar in structure but with a hydroxyl group instead of the o-tolyl group.

    1-Boc-3-pyrrolidinone: Contains a carbonyl group at the third position instead of the o-tolyl group.

    1-Boc-3-piperidone: A six-membered ring analog with a carbonyl group.

Uniqueness: 1-Boc-3-(o-tolyl)pyrrolidine is unique due to the presence of the o-tolyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of specific target molecules that require these properties for their biological activity or chemical reactivity .

Properties

IUPAC Name

tert-butyl 3-(2-methylphenyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-12-7-5-6-8-14(12)13-9-10-17(11-13)15(18)19-16(2,3)4/h5-8,13H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIIHBVWXITPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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